5-Chloro-4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
5-Chloro-4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a boronic acid derivative that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic ester group, which makes it a valuable intermediate in various chemical reactions, particularly in carbon-carbon coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step substitution reactionThe reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized to ensure high purity and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Bases: Potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are often used to facilitate the reactions.
Major Products:
Aryl-Aryl Coupling Products: Formed in Suzuki-Miyaura reactions.
Substituted Anilines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic acid derivative in coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This interaction is crucial in the Suzuki-Miyaura coupling reaction, where the compound acts as a nucleophile .
Comparison with Similar Compounds
- 5-Chloro-2-fluoropyridine-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison:
- Uniqueness: The presence of both chloro and fluoro substituents in 5-Chloro-4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline makes it unique compared to other boronic acid derivatives. This combination enhances its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C12H16BClFNO2 |
---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)8(14)6-10(7)16/h5-6H,16H2,1-4H3 |
InChI Key |
ZWKNKXAJQTZBRF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)Cl)F |
Origin of Product |
United States |
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